REACTION_CXSMILES
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CC(C)([O-])C.[K+].[CH2:7]1[CH2:11][O:10][CH2:9][CH2:8]1.OC1C=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]([CH3:23])[C:18](=[O:24])[CH2:17][CH2:16]2.C(I)C>>[CH2:11]([O:10][C:9]1[CH:8]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]([CH3:23])[C:18](=[O:24])[CH2:17][CH2:16]2)[CH3:7] |f:0.1.2|
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Name
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|
Quantity
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5.65 mL
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Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+].C1CCOC1
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Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
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OC=1C=C2CCC(N(C2=CC1)C)=O
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Name
|
|
Quantity
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452 μL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated to 45° C. for an overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
The salts were filtered off
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Type
|
WASH
|
Details
|
rinsed with ethyl acetate
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Type
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CONCENTRATION
|
Details
|
the combined filtrate was concentrated down to a residue
|
Type
|
CUSTOM
|
Details
|
This was chromatographed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC=1C=C2CCC(N(C2=CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 mg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |